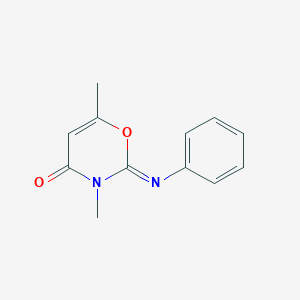
1-(2-Hydroxy-4-methoxyphenyl)-3-phenylpropan-1-one
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-4-methoxyphenyl)-3-phenylpropan-1-one can be achieved through several methods. One common method involves the reaction of 3-methoxyphenyl phenylacetate with trifluoromethanesulfonic anhydride (Tf2O) in methylene chloride at -50°C. The reaction mixture is then allowed to reach room temperature and left for several days until the starting ester is completely consumed .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves similar organic reactions under controlled conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
1-(2-Hydroxy-4-methoxyphenyl)-3-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various ketones, alcohols, and substituted phenolic compounds, depending on the specific reaction conditions and reagents used .
科学研究应用
1-(2-Hydroxy-4-methoxyphenyl)-3-phenylpropan-1-one has a wide range of scientific research applications:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Studied for its biological activities, including anti-inflammatory, analgesic, and antioxidant effects.
Medicine: Investigated for its potential therapeutic effects in treating conditions such as Alzheimer’s disease and ischemia-reperfusion injury.
Industry: Used in the development of pharmaceuticals and other chemical products
作用机制
The mechanism of action of 1-(2-Hydroxy-4-methoxyphenyl)-3-phenylpropan-1-one involves several molecular targets and pathways:
Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and mediators.
Antioxidant: Scavenges free radicals and reduces oxidative stress.
Analgesic: Modulates pain pathways by interacting with specific receptors and enzymes
相似化合物的比较
Similar Compounds
2-Hydroxy-4-methoxyacetophenone: Shares similar structural features but lacks the phenylpropanone moiety.
1-(2-Hydroxy-4-methoxyphenyl)-2-phenyl-1-ethanone: Similar structure but differs in the position of the phenyl group.
Uniqueness
1-(2-Hydroxy-4-methoxyphenyl)-3-phenylpropan-1-one is unique due to its combination of phenolic and ketone functionalities, which contribute to its diverse biological activities and potential therapeutic applications .
属性
IUPAC Name |
1-(2-hydroxy-4-methoxyphenyl)-3-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-19-13-8-9-14(16(18)11-13)15(17)10-7-12-5-3-2-4-6-12/h2-6,8-9,11,18H,7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQCZZYGBJVMLOG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)CCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20361049 | |
| Record name | AK-087/42718243 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22141-31-7 | |
| Record name | AK-087/42718243 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20361049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![ethyl (E)-2-cyano-3-[5-[(E)-2-cyano-3-ethoxy-3-oxoprop-1-enyl]thiophen-2-yl]prop-2-enoate](/img/structure/B344197.png)

![2-Amino-6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4-phenyl-3,5-pyridinedicarbonitrile](/img/structure/B344203.png)
![Ethyl 5-amino-2-[2-(4-chlorobenzylidene)hydrazino]-4-phenylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B344204.png)
![5-amino-N'-{4-nitrobenzylidene}-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carbohydrazide](/img/structure/B344206.png)
![5-amino-3-(4-chlorophenyl)-N'-(4-methoxybenzylidene)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carbohydrazide](/img/structure/B344208.png)
![5-amino-N'-(4-chlorobenzylidene)-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carbohydrazide](/img/structure/B344209.png)

![1-(4-{[4-(Hydroxy{bis[4-(trifluoromethoxy)phenyl]}methyl)-1-piperidinyl]methyl}phenyl)-1-propanone](/img/structure/B344212.png)

![4-{[4-(Hydroxy{bis[4-(trifluoromethoxy)phenyl]}methyl)-1-piperidinyl]methyl}phenyl methylcarbamate](/img/structure/B344214.png)
![5-(4-chlorophenyl)-N-[(4-chlorophenyl)methyl]-4-phenyl-3,4-dihydropyrazole-2-carboxamide](/img/structure/B344215.png)
![N-[4-(cyclopropylmethoxy)phenylmethyl]-4-[bis(4-trifluoromethylphenyl)hydroxymethyl]piperidine](/img/structure/B344217.png)
![[1-(4-Sec-butoxybenzyl)-4-piperidinyl]{bis[4-(trifluoromethyl)phenyl]}methanol](/img/structure/B344218.png)
